Cas no 1068974-91-3 (Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate)

Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate structure
1068974-91-3 structure
Product Name:Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate
CAS No:1068974-91-3
MF:C15H19NO4
MW:277.3156645298
CID:2116099
Update Time:2025-11-02

Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(benzyloxycarbonyl)acetate
    • Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate
    • Inchi: 1S/C15H19NO4/c1-3-10-16(11-14(17)19-4-2)15(18)20-12-13-8-6-5-7-9-13/h3,5-9H,1,4,10-12H2,2H3
    • InChI Key: IBALCACRXIGCFQ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(CC=C)CC(=O)OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 324
  • Topological Polar Surface Area: 55.8

Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate Pricemore >>

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Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate Related Literature

Additional information on Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate

Comprehensive Overview of Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate (CAS No. 1068974-91-3)

Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate (CAS No. 1068974-91-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative features a unique molecular structure combining phenylmethoxycarbonyl and prop-2-enyl functional groups, making it a versatile intermediate in synthetic chemistry. Its CAS number 1068974-91-3 ensures precise identification in global chemical databases, catering to researchers seeking high-purity reagents for peptide synthesis and drug development.

The growing demand for N-protected amino acid derivatives like Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate aligns with current trends in green chemistry and sustainable synthesis. Laboratories frequently search for "Z-protected amino esters" or "allyl-protected glycine derivatives" – long-tail keywords reflecting this compound's niche applications. Its prop-2-enyl (allyl) group offers strategic advantages in orthogonal deprotection strategies, a hot topic in combinatorial chemistry workflows.

Analytical studies of CAS 1068974-91-3 reveal exceptional stability under ambient storage conditions, addressing common concerns about ester hydrolysis in pharmaceutical intermediates. The phenylmethoxycarbonyl (Z) protecting group demonstrates remarkable resistance to acidic environments while being selectively removable via hydrogenolysis – properties extensively documented in recent medicinal chemistry publications. These characteristics make it invaluable for constructing peptide mimetics, a rapidly expanding field in bioconjugation technologies.

Innovative applications of Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate emerge in click chemistry platforms, particularly for creating bioorthogonal probes. The compound's allyl-aminoacetate moiety enables efficient participation in thiol-ene reactions, a trending technique in biomaterial engineering. ResearchGate discussions highlight its utility in designing drug-delivery conjugates, with particular relevance to targeted cancer therapies – a subject generating substantial scientific inquiry.

Synthetic protocols involving 1068974-91-3 frequently appear in patents describing prodrug development, especially for CNS-active compounds. The ethoxycarbonyl segment enhances blood-brain barrier permeability, explaining its popularity in neuropharmacology research. Quality control specifications typically emphasize HPLC purity >98% and low heavy metal content – critical parameters for researchers querying "pharma-grade amino acid esters" in search engines.

Recent advancements in flow chemistry have demonstrated efficient large-scale production of Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate, addressing industry needs for cost-effective chiral building blocks. The compound's enantiomeric purity makes it particularly valuable for asymmetric synthesis applications, with Google Scholar showing increased citations in organocatalysis studies since 2020.

Environmental fate studies confirm that CAS 1068974-91-3 undergoes biodegradation under standard OECD test conditions, aligning with green chemistry principles. This data responds to growing regulatory concerns about persistent organic pollutants, making it preferable to traditional halogenated protecting groups in sustainable synthesis workflows.

The thermal stability profile of Ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate permits safe handling in microwave-assisted organic synthesis (MAOS), a technique gaining traction in high-throughput screening laboratories. Differential scanning calorimetry (DSC) data shows no exothermic decomposition below 150°C, a crucial safety parameter for industrial applications.

Emerging research explores this compound's potential in metal-organic framework (MOF) functionalization, particularly for creating chiral stationary phases in chromatography. Its bifunctional nature allows simultaneous coordination to metal nodes while presenting enantioselective recognition sites – an application frequently searched in separation science forums.

Patent landscape analysis reveals increasing claims incorporating 1068974-91-3 in biodegradable polymer formulations, especially for controlled-release fertilizers. The allyl group participates in radical polymerization while the Z-protected amine enables subsequent post-polymerization modification, fulfilling dual roles in smart material design.

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